Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate
Overview
Description
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate is an organic compound with the molecular formula C10H9NO4 It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl chloroformate in the presence of a base, such as triethylamine, to form the oxazine ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxazine ring.
Scientific Research Applications
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or a modulator of biochemical pathways.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The oxazine ring can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also modulate signaling pathways by interacting with receptors or other cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- Methyl 3,4-dihydro-6-methyl-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylate
Uniqueness
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate is unique due to its specific substitution pattern on the oxazine ring, which can influence its reactivity and interaction with biological targets. The presence of the carboxylate group at the 6-position provides additional sites for chemical modification and enhances its potential as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCROCSXSFACGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585704 | |
Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758684-29-6 | |
Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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